2-(3-chlorophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3-chlorophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a trimethoxyphenyl group linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(3-chlorophenoxy)acetohydrazide. The final step involves the condensation of 2-(3-chlorophenoxy)acetohydrazide with 2,4,5-trimethoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydrazide moiety plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)acetohydrazide: Lacks the trimethoxyphenyl group.
2,4,5-trimethoxybenzaldehyde: Lacks the chlorophenoxyacetohydrazide moiety.
3-chlorophenoxyacetic acid: Lacks the hydrazide and trimethoxyphenyl groups.
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the chlorophenoxy and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN2O5 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O5/c1-23-15-9-17(25-3)16(24-2)7-12(15)10-20-21-18(22)11-26-14-6-4-5-13(19)8-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChI Key |
ZRTFXRQGTITYMY-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)OC)OC |
Origin of Product |
United States |
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